molecular formula C18H14ClN3O2 B14987430 5-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

5-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B14987430
M. Wt: 339.8 g/mol
InChI Key: ZPOCNXYHYJFMCM-UHFFFAOYSA-N
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Description

5-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that features a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps. One common approach is the condensation of 5-(3-chlorophenyl)-2-furylmethylamine with 1,3-dihydro-2H-benzimidazol-2-one under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scaling up the reaction from laboratory to industrial scale requires careful consideration of factors such as temperature control, solvent recovery, and waste management.

Chemical Reactions Analysis

Types of Reactions

5-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

5-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H14ClN3O2

Molecular Weight

339.8 g/mol

IUPAC Name

5-[[5-(3-chlorophenyl)furan-2-yl]methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C18H14ClN3O2/c19-12-3-1-2-11(8-12)17-7-5-14(24-17)10-20-13-4-6-15-16(9-13)22-18(23)21-15/h1-9,20H,10H2,(H2,21,22,23)

InChI Key

ZPOCNXYHYJFMCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNC3=CC4=C(C=C3)NC(=O)N4

Origin of Product

United States

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